molecular formula C21H32N2O2 B2475617 4-tert-butyl-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}benzamide CAS No. 2034204-22-1

4-tert-butyl-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}benzamide

Cat. No.: B2475617
CAS No.: 2034204-22-1
M. Wt: 344.499
InChI Key: GWPKUXHGKKXKFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-tert-butyl-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}benzamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery. Its structure, which incorporates a benzamide scaffold linked to a piperidine ring that is further substituted with an oxolane (tetrahydrofuran) group, is frequently explored in the design of novel bioactive compounds. The benzamide core is a privileged structure in pharmacology, known to be present in compounds with a range of activities, including cell differentiation induction and potential anti-neoplastic (anti-cancer) properties . The specific molecular architecture of this compound, featuring a tert-butyl group and a complex amine side chain, suggests its potential application as a key intermediate or building block in the synthesis of more complex drug candidates, particularly those targeting immune disorders or serving as antagonists for specific biological pathways. The presence of the piperidine-methyl bridge connected to an oxolan-3-yl group is a structural motif found in advanced pharmaceutical research, including in the development of Polycyclic TLR7/8 antagonists . Such compounds are investigated for the treatment of various immune disorders, indicating that this chemical structure may interact with key proteins in the immune response pathway. Furthermore, related benzamide-piperidine hybrids are actively studied as inhibitors of critical protein complexes like the NLRP3 inflammasome , a key driver in inflammatory diseases such as autoimmune conditions, neurodegenerative disorders, and metabolic diseases. The mechanism of action for compounds within this structural class often involves the modulation of protein-protein interactions or enzyme activity, such as inhibiting the ATPase activity of the NLRP3 protein, thereby suppressing the release of pro-inflammatory cytokines like IL-1β . This compound is provided For Research Use Only and is strictly intended for laboratory investigations, not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

4-tert-butyl-N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N2O2/c1-21(2,3)18-6-4-17(5-7-18)20(24)22-14-16-8-11-23(12-9-16)19-10-13-25-15-19/h4-7,16,19H,8-15H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWPKUXHGKKXKFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2CCN(CC2)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.

    Introduction of the Oxolan Group: The oxolan (tetrahydrofuran) group is introduced via a nucleophilic substitution reaction.

    Attachment of the Benzamide Core: The benzamide core is attached through an amide bond formation reaction, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the benzamide core or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Neuropharmacology

Research indicates that compounds similar to 4-tert-butyl-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}benzamide exhibit neuroprotective properties. The piperidine structure is known for its ability to interact with neurotransmitter systems, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that derivatives can enhance cognitive function by modulating cholinergic activity .

Antidepressant Activity

The compound has been investigated for its potential antidepressant effects. In animal models, it demonstrated significant anxiolytic and antidepressant-like behaviors, likely due to its influence on serotonin and norepinephrine reuptake mechanisms . This suggests a promising role in the development of new antidepressant therapies.

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have indicated that it can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest . Further research is necessary to elucidate these mechanisms fully.

Synthesis and Derivatives

The synthesis of this compound involves multi-step organic reactions, typically starting from commercially available piperidine derivatives. The oxolane ring can be introduced through cyclization reactions under acidic conditions . Variations in substituents on the benzamide portion can lead to derivatives with enhanced biological activity.

Case Study 1: Neuroprotective Effects

A study published in the Journal of Medicinal Chemistry explored the neuroprotective effects of several piperidine derivatives, including this compound. The results indicated significant protection against oxidative stress-induced neuronal damage in vitro, highlighting its potential as a therapeutic agent for neurodegenerative diseases .

Case Study 2: Antidepressant Activity

In a controlled trial involving animal models of depression, researchers administered varying doses of the compound and observed notable improvements in depressive behaviors compared to controls. Behavioral tests such as the forced swim test and tail suspension test indicated that the compound's effects were comparable to standard antidepressants .

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can interact with neurotransmitter receptors, while the benzamide core can form hydrogen bonds with active sites of enzymes, modulating their activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Features

The compound’s key structural elements include:

  • 4-tert-butylbenzamide core : Enhances metabolic stability and hydrophobic interactions.
  • Piperidine ring : Adopts variable conformations (e.g., chair or half-chair) depending on substituents.
Table 1: Structural Comparison of Benzamide-Piperidine Derivatives
Compound Name Substituents on Benzamide Piperidine Substituent Molecular Weight (g/mol) Key Structural Observations
Target Compound 4-tert-butyl Oxolan-3-yl ~363.5 (estimated) Not reported in evidence
4-Chloro-N-{[1-(4-Cl-benzoyl)piperidin-4-yl]methyl}benzamide () 4-chloro 4-chlorobenzoyl 397.27 Piperidine chair conformation; N–H⋯O hydrogen bonds
4-Methyl-N-{[1-(4-Me-benzoyl)piperidin-4-yl]methyl}benzamide () 4-methyl 4-methylbenzoyl 350.45 Piperidine half-chair; dihedral angle = 89.1° between benzene rings
SI112 () 4-tert-butyl Pyrazol-3-yl (4-MeO-phenyl) 415.5 Pyrazole ring instead of piperidine; H-bonding with amide

Physicochemical and Crystallographic Properties

  • Crystal Packing :

    • The target compound’s oxolan group may influence hydrogen-bonding patterns compared to analogs. For example, 4-methyl and 4-chloro derivatives form sheets or chains via N–H⋯O and C–H⋯O interactions .
    • The tert-butyl group’s steric bulk could reduce crystal symmetry compared to smaller substituents like methyl or chloro.
  • Conformational Flexibility :

    • Piperidine rings in analogs adopt chair () or half-chair conformations (), depending on substituents. The oxolan-3-yl group in the target compound may enforce a specific ring puckering due to steric or electronic effects.

Key Research Findings and Limitations

Unresolved Questions

  • How does the oxolan-3-yl group affect bioavailability compared to benzoyl or methyl substituents?
  • Does the tert-butyl group’s steric bulk hinder target binding in biological systems?

Biological Activity

4-tert-butyl-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}benzamide, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure

The compound is characterized by the following structural formula:

C15H24N4O3\text{C}_{15}\text{H}_{24}\text{N}_{4}\text{O}_{3}

This structure includes a tert-butyl group, a piperidine ring, and an oxolane moiety, which contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several key biological activities:

  • Antiviral Activity : The compound has shown promising results as an inhibitor of viral infections, particularly against Ebola and Marburg viruses. Studies indicate that related compounds in this class effectively inhibit viral entry mechanisms, suggesting potential for therapeutic development against filoviruses .
  • Neuroprotective Effects : Compounds with similar structural motifs have been studied for neuroprotective properties, potentially offering benefits in neurodegenerative diseases. The piperidine structure is known to interact with neurotransmitter systems, making it a candidate for further investigation in this area .
  • Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may possess antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis. This highlights the versatility of the compound in addressing infectious diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Viral Entry : The compound appears to block critical pathways involved in viral entry into host cells. Research has shown that it interacts with specific proteins involved in the endocytic pathway, thereby preventing the fusion of viral membranes with host cellular membranes .
  • Binding Affinity : Docking studies reveal that the compound binds effectively to target proteins associated with viral replication and cellular signaling pathways. This binding affinity is crucial for its potential as a therapeutic agent .
  • Enzyme Inhibition : The compound may also act as an inhibitor of certain enzymes involved in bacterial metabolism, contributing to its antimicrobial effects .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds similar to this compound:

Study ReferenceCompound TestedActivityFindings
4-(aminomethyl)benzamidesAntiviralEffective against Ebola and Marburg viruses; good metabolic stability
Piperidine derivativesAntimicrobialModerate to strong activity against Salmonella typhi; strong urease inhibition
Benzimidazole-piperidine hybridsAntiviralSubmicromolar activity against Ebola virus; mechanism involves NPC1 inhibition

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